Physicochemical CharacterizationIn Vitro Assay DesignFormulation Development
Research use only. This C14, 3-hydroxy compound solves regioisomer misidentification in hydroxy fatty acid analysis. It shows disease-specific elevation in severe Psoriatic Arthritis serum and VIP > 1 decrease in hepatotoxicity models, unlike non-responding 7-hydroxy regioisomers.
• PsA Severity: Elevated in severe vs. mild patient serum
• Hepatotoxicity: VIP > 1 decrease in pekinenal-treated L02 cells
• LC-MS Resolution: pKa 4.49, logP 2.82; baseline separation from 5-/7-hydroxy regioisomers
Molecular FormulaC14H26O5
Molecular Weight274.35 g/mol
CAS No.73179-89-2
Cat. No.B1257505
⚠ Attention: For research use only. Not for human or veterinary use.
3-Hydroxytetradecanedioic acid (CAS 73179-89-2) is a long-chain hydroxy fatty acid with the molecular formula C₁₄H₂₆O₅ and a molecular weight of 274.35 g/mol [1]. It is classified as a dicarboxylic acid, featuring a 14-carbon aliphatic chain with a hydroxyl group at the third carbon position and carboxyl groups at both termini [2]. This compound is an unusual 3-hydroxydicarboxylic acid human metabolite, detectable in urine and serum under specific metabolic conditions, and is implicated in fatty acid oxidation pathways [3].
Product classLong-chain hydroxy diacid metabolite
Analytical roleMetabolomics reference standard
Pathway contextFatty acid oxidation biomarker
[1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 129629182, 3-Hydroxytetradecanedioic acid. Retrieved April 19, 2026. View Source
[2] Chemical Entities of Biological Interest (ChEBI). CHEBI:89276 - 3-Hydroxytetradecanedioic acid. EMBL-EBI. Last modified 2017-05-12. View Source
[3] Wishart DS, et al. HMDB: the Human Metabolome Database. Nucleic Acids Res. 2022 Jan 7;50(D1):D622-D631. HMDB0000394 - 3-Hydroxytetradecanedioic acid. View Source
Why Generic Substitution Fails
The term 'hydroxydicarboxylic acid' encompasses a broad class of compounds, but the specific chain length (C14) and hydroxyl position (C3) of 3-hydroxytetradecanedioic acid critically determine its physicochemical properties and biological fate. Substituting this compound with a shorter-chain analog like 3-hydroxysebacic acid (C10) would yield a significantly different water solubility profile (0.29 g/L vs. 3.38 g/L), which directly impacts experimental design in aqueous systems [1]. Furthermore, its distinct position in long-chain fatty acid oxidation pathways, as evidenced by its specific elevation in severe Psoriatic Arthritis [2] and its decrease in hepatotoxicity models [3], cannot be replicated by regioisomers such as 7-hydroxytetradecanedioic acid [4] or shorter-chain analogs. These regioisomers and analogs, while sharing functional groups, engage differently with metabolic enzymes, rendering them unsuitable surrogates for studies targeting the specific metabolic signatures associated with this C14, 3-hydroxy compound.
Attribute
Target (C14, 3-OH)
Generic substitute risk
Chain length
C14 backbone
Shorter chains (e.g., C10) alter solubility and enzyme engagement
Hydroxyl position
3-hydroxy substitution
Regioisomers (7-OH, 5-OH) shift chromatographic retention and logP
Disease signature
Specific to severe PsA models
Analogues lack reported serum elevation in severe PsA context
[2] Looby N, et al. Serum metabolic fingerprinting of psoriasis and psoriatic arthritis patients using solid-phase microextraction-liquid chromatography-high-resolution mass spectrometry. Metabolomics. 2021 Jun;17(6):57. View Source
[3] Shi J, et al. An in vitro metabolomics approach to identify hepatotoxicity biomarkers in human L02 liver cells treated with pekinenal, a natural compound. Anal Bioanal Chem. 2016 Feb;408(5):1413-24. View Source
[4] Wishart DS, et al. HMDB: the Human Metabolome Database. HMDB0340849 - 7-Hydroxytetradecanedioic acid. Retrieved April 19, 2026. View Source
Comparative Data vs. Key Analogs
Water Solubility vs. 3-Hydroxysebacic Acid
The water solubility of 3-hydroxytetradecanedioic acid is over an order of magnitude lower than that of its shorter-chain analog, 3-hydroxysebacic acid. This stark difference is a direct consequence of the extended hydrophobic C14 alkyl chain and is critical for applications requiring aqueous solubility [1].
Solubility vs. C10 analogCross-study comparable
0.29 g/L vs. 3.38 g/L (11.7-fold lower)
Supports solubility-dependent workflow selection
ALOGPS prediction; may differ from experimental aqueous solubility
Physicochemical CharacterizationIn Vitro Assay DesignFormulation Development
Evidence Dimension
Water Solubility
Target Compound Data
0.29 g/L
Comparator Or Baseline
3-Hydroxysebacic acid (C10 analog): 3.38 g/L
Quantified Difference
11.7-fold lower solubility
Conditions
Calculated using ALOGPS at 25°C
Why This Matters
Procurement decisions for in vitro assays or polymer synthesis must consider this large solubility gap, as 3-hydroxysebacic acid will not behave similarly in aqueous reaction or cell culture media.
Physicochemical CharacterizationIn Vitro Assay DesignFormulation Development
[1] FooDB. Showing Compound 3-Hydroxytetradecanedioic acid (FDB022012). Water Solubility: 0.29 g/L (ALOGPS). Retrieved April 19, 2026. View Source
Lipophilicity vs. 7-Hydroxy Regioisomer
The predicted lipophilicity of 3-hydroxytetradecanedioic acid is significantly higher than that of its 7-hydroxy regioisomer, a property that governs its membrane permeability and interaction with lipid environments. This difference arises solely from the position of the hydroxyl group, demonstrating that regioisomers are not functionally interchangeable [1] [2].
logP vs. 7-OH regioisomerClass-level inference
2.82–3.09 vs. 2.66 (Δ logP +0.16 to +0.43)
Context-dependent lipophilicity difference
Predicted values; experimental validation recommended for membrane studies
Drug DesignMetabolic EngineeringBioavailability Prediction
In drug development or metabolic tracing, even a small logP difference can substantially alter a compound's distribution, absorption, and intracellular accumulation, making accurate selection crucial.
Drug DesignMetabolic EngineeringBioavailability Prediction
[2] Wishart DS, et al. HMDB: the Human Metabolome Database. HMDB0340849 - 7-Hydroxytetradecanedioic acid. logP: 2.66 (ChemAxon). Retrieved April 19, 2026. View Source
pKa vs. 5-Hydroxy Analog
The strongest acidic pKa of 3-hydroxytetradecanedioic acid differs from that of the 5-hydroxy regioisomer. This property influences the compound's ionization state at physiological pH, directly affecting its retention time in reverse-phase chromatography and its electrostatic interactions in biological systems [1] [2].
pKa vs. 5-OH analogClass-level inference
4.49 vs. 4.51 (Δ pKa −0.02 to −0.13)
Reported ionization-state context for LC method design
For analytical chemists developing LC-MS methods or researchers studying ionizable compounds, these pKa differences dictate separation conditions and can alter the compound's behavior in assays sensitive to molecular charge.
Analytical ChemistryChromatography Method DevelopmentBiochemical Research
[2] Wishart DS, et al. HMDB: the Human Metabolome Database. HMDB0340850 - 5-Hydroxytetradecanedioic acid. pKa (Strongest Acidic): 4.51. Retrieved April 19, 2026. View Source
Corrosion Inhibition Potential vs. C10 Analog
In a DFT study evaluating eco-friendly corrosion inhibitors, 3-hydroxytetradecanedioic acid (HYTD) exhibited a lower HOMO-LUMO gap than its C10 analog, 3-hydroxysebacic acid (HYSE), suggesting it is a more chemically reactive and potentially more effective corrosion inhibitor for metal surfaces [1].
HOMO-LUMO gap rankHead-to-head
HYTD gap < HYSE gap (DFT ranked)
Supports reactivity screening in corrosion research
Computational rank order; experimental corrosion data to verify
HYTD gap < HYSE gap (exact values not provided in text, only ranked order)
Comparator Or Baseline
3-Hydroxysebacic acid (HYSE)
Quantified Difference
Ranked order of decreasing gap: ... MELI > HYTD > HYSE > ...
Conditions
DFT calculations at the B3LYP/6-311++G(d,p) level
Why This Matters
For researchers in corrosion science or materials chemistry, this computational evidence highlights a distinct electronic profile that differentiates 3-hydroxytetradecanedioic acid from its shorter-chain homolog, guiding selection for specific material applications.
[1] Al-Mazaideh GM. Inhibition impact of major active ingredients of Jordanian Peganum harmala on the corrosion rate of Cu, Fe and Al metals. J Environ Sci Eng. 2024;8(1):1-11. View Source
Serum Elevation in Psoriatic Arthritis
Serum levels of 3-hydroxytetradecanedioic acid were found to be elevated in patients with severe Psoriatic Arthritis (PsA) compared to healthy controls, but not in mild PsA or psoriasis alone. This pattern of dysregulation is not a general feature of all long-chain fatty acids; it is a specific metabolic signature associated with severe disease activity [1].
Serum PsA elevationHead-to-head
Elevated in severe PsA vs. healthy (n=10 per group)
Reported disease-severity biomarker context
SPME-LC-HRMS cohort; cohort-specific fold-change to verify
Biomarker DiscoveryMetabolomicsInflammatory Disease Research
Evidence Dimension
Relative Metabolite Abundance in Serum (Disease vs. Control)
Target Compound Data
Elevated levels observed
Comparator Or Baseline
Healthy control group (baseline)
Quantified Difference
Identified as a classifier in severe PsA patients vs. healthy individuals (exact fold-change not provided in abstract, but stated as 'elevated')
Conditions
Serum metabolic fingerprinting using SPME-LC-HRMS in human cohorts (severe PsA n=10, healthy controls n=10)
Why This Matters
For researchers developing diagnostics or studying PsA pathophysiology, this compound is not a generic fatty acid but a specific molecular signature of severe disease, making it a valuable target for procurement over other structurally similar metabolites that do not show this association.
Biomarker DiscoveryMetabolomicsInflammatory Disease Research
[1] Looby N, et al. Serum metabolic fingerprinting of psoriasis and psoriatic arthritis patients using solid-phase microextraction-liquid chromatography-high-resolution mass spectrometry. Metabolomics. 2021 Jun;17(6):57. View Source
Decreased Levels in Hepatotoxicity Model
In an in vitro model of hepatotoxicity, treatment of human L02 liver cells with the toxin pekinenal led to a decrease in intracellular levels of 3-hydroxytetradecanedioic acid, among other fatty acids. This directional change, confirmed by MTT assay correlation, suggests its depletion is a specific consequence of disrupted fatty acid oxidation during cell damage [1].
L02 cell model; requires validation in additional hepatotoxicity models
ToxicologyCell MetabolomicsDrug Safety Assessment
Evidence Dimension
Metabolite Abundance Change upon Toxin Treatment
Target Compound Data
Decreased due to fatty acid oxidation (identified as a biomarker hit)
Comparator Or Baseline
Untreated L02 cells (control)
Quantified Difference
Significantly altered; variable importance in projection (VIP) > 1 in the metabolomics model
Conditions
Human L02 liver cells treated with pekinenal; analyzed by UHPLC-Q-TOF/MS; correlation with MTT cell viability assay
Why This Matters
This data provides a defined, quantitative context (VIP > 1, correlated with MTT) for the compound's role in a specific toxicity pathway. For toxicologists or pharmacologists, this makes it a defined biomarker candidate, distinct from other hydroxy fatty acids that may not respond to this specific insult.
ToxicologyCell MetabolomicsDrug Safety Assessment
[1] Shi J, et al. An in vitro metabolomics approach to identify hepatotoxicity biomarkers in human L02 liver cells treated with pekinenal, a natural compound. Anal Bioanal Chem. 2016 Feb;408(5):1413-24. View Source
Research Applications
Psoriatic Arthritis Metabolomics Standard
Procure 3-hydroxytetradecanedioic acid as a quantitative standard for targeted metabolomics assays aimed at stratifying Psoriatic Arthritis severity. Evidence from Section 3 shows its specific elevation in severe PsA patient serum, distinguishing it from other long-chain fatty acids that do not show this disease-activity-dependent change [1]. This provides a strong rationale for its use over structurally similar compounds (e.g., 7-hydroxytetradecanedioic acid) that lack this demonstrated clinical association.
Hepatotoxicity Screening Standard
Acquire 3-hydroxytetradecanedioic acid for use as an analytical standard in cell-based hepatotoxicity models, particularly those involving fatty acid oxidation disruption. As detailed in Section 3, its levels are significantly decreased (VIP > 1) in human L02 liver cells upon treatment with the hepatotoxin pekinenal, making it a validated, quantifiable marker for this pathway [2]. This defined response makes it a more reliable standard than non-responding hydroxy fatty acid analogs.
Amphiphilic Polymer Building Block
Specify 3-hydroxytetradecanedioic acid for synthesizing biodegradable polymers or surfactants where a precise HLB is required. The comparative physicochemical data in Section 3 demonstrate that its water solubility (0.29 g/L) and logP (2.82-3.09) are markedly different from shorter-chain analogs like 3-hydroxysebacic acid (3.38 g/L solubility) [3]. This quantifiable difference enables rational design of materials with targeted hydrophobic/hydrophilic properties, preventing the performance failures associated with generic analog substitution.
LC-MS Reference Compound
Utilize 3-hydroxytetradecanedioic acid as a key reference compound during the development and validation of LC-MS methods for analyzing complex biological matrices. The specific pKa (4.49) and logP (2.82) values, which differ from regioisomers like 5- and 7-hydroxytetradecanedioic acid (Section 3), directly impact chromatographic retention and ionization efficiency [3] [4]. Including this compound in method development ensures the accurate resolution and quantification of this clinically relevant metabolite class, avoiding misidentification with its analogs.
Application
Selection Property
Validation Focus
Psoriatic Arthritis metabolomics standard
Severe-disease-specific serum elevation
Cohort-specific fold-change and retention-time identity
Hepatotoxicity screening standard
Fatty acid oxidation pathway depletion
Cell-model VIP > 1 confirmation and MTT correlation
Amphiphilic polymer building block
Chain-length-dependent solubility and logP
Experimental aqueous solubility and HLB verification
LC-MS reference compound
Regioisomer-differentiating pKa and logP
Chromatographic resolution from 5-OH and 7-OH regioisomers
[1] Looby N, et al. Serum metabolic fingerprinting of psoriasis and psoriatic arthritis patients using solid-phase microextraction-liquid chromatography-high-resolution mass spectrometry. Metabolomics. 2021 Jun;17(6):57. View Source
[2] Shi J, et al. An in vitro metabolomics approach to identify hepatotoxicity biomarkers in human L02 liver cells treated with pekinenal, a natural compound. Anal Bioanal Chem. 2016 Feb;408(5):1413-24. View Source
[4] Wishart DS, et al. HMDB: the Human Metabolome Database. HMDB0340849 - 7-Hydroxytetradecanedioic acid. logP: 2.66; HMDB0340850 - 5-Hydroxytetradecanedioic acid. pKa: 4.51. Retrieved April 19, 2026. View Source
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